molecular formula C15H17N3O2 B6630111 N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide

Cat. No.: B6630111
M. Wt: 271.31 g/mol
InChI Key: DIWNLAIWODIHBO-HIFRSBDPSA-N
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Description

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide is a chiral compound with potential applications in various fields of scientific research. Its unique structure, which includes an indane moiety and an imidazole ring, makes it an interesting subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-13-9-11-3-1-2-4-12(11)15(13)17-14(20)5-7-18-8-6-16-10-18/h1-4,6,8,10,13,15,19H,5,7,9H2,(H,17,20)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWNLAIWODIHBO-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)CCN3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)CCN3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral intermediate (1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-ylamine.

    Formation of the Amide Bond: The intermediate is then reacted with 3-imidazol-1-ylpropanoic acid under amide coupling conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The hydroxyl group in the indane moiety can undergo oxidation to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for oxidation.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the saturated imidazoline derivative.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

  • N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzenesulfonamide
  • N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzenesulfonamide

Uniqueness: N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide is unique due to its specific combination of an indane moiety and an imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

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